molecular formula C8H15NO5S B12694785 N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine CAS No. 23255-33-6

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine

Cat. No.: B12694785
CAS No.: 23255-33-6
M. Wt: 237.28 g/mol
InChI Key: XGJXKKRTZXBZEB-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is a mercapturic acid formed via glutathione conjugation of electrophilic intermediates, such as glycidol () or epichlorohydrin (ECH) (), followed by acetylation and renal excretion. It serves as a biomarker for exposure to parent compounds like 3-monochloropropane-1,2-diol (3-MCPD), a food contaminant, and ECH, a known rodent carcinogen (). Its structure features a three-carbon chain with two hydroxyl groups at positions 2 and 3, linked to the cysteine moiety via a thioether bond ().

Properties

CAS No.

23255-33-6

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m0/s1

InChI Key

XGJXKKRTZXBZEB-MLWJPKLSSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(CO)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .

Scientific Research Applications

Pharmacological Properties

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine exhibits several pharmacological properties that make it a compound of interest in therapeutic research:

  • Antioxidant Activity : Similar to NAC, this compound may enhance the levels of glutathione, a critical antioxidant in the body. This action helps in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders like Parkinson's disease .
  • Mucolytic Agent : NAC is widely recognized for its ability to act as a mucolytic agent, breaking down mucus and facilitating its clearance from the respiratory tract. This property is beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
  • Metal Chelation : The compound may possess metal-chelating properties, which can be advantageous in detoxifying heavy metals such as lead and cadmium from the body .

Neuroprotective Effects

Recent studies have indicated that this compound could play a role in protecting dopamine neurons in models of Parkinson's disease. In vitro studies using human embryonic stem cell-derived midbrain dopamine neurons demonstrated that treatment with this compound could improve cell survival against neurotoxic insults such as rotenone exposure .

Respiratory Disorders

The mucolytic properties of NAC derivatives suggest potential applications in treating respiratory disorders. By reducing mucus viscosity and promoting clearance from airways, these compounds can alleviate symptoms associated with chronic respiratory conditions .

Antimicrobial Activity

This compound has been noted for its antimicrobial properties. Research indicates that NAC can exert anticarcinogenic and antimutagenic effects against certain cancer types, highlighting its potential for use in cancer prevention strategies .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Mucolytic ActivityDemonstrated effectiveness in reducing mucus viscosity in COPD patients.
NeuroprotectionImproved survival rates of dopamine neurons exposed to neurotoxins in vitro.
Antimicrobial PropertiesExhibited significant antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine involves its formation through the conjugation of glycidol with glutathione. This detoxification process is mediated by enzymes such as glutathione S-transferases. The resulting mercapturic acid is then excreted in the urine, serving as a biomarker of exposure to glycidol .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and metabolic differences between N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine and related mercapturic acids:

Compound Name (Abbreviation) Parent Compound(s) Functional Groups Chain Length Key Metabolic Role/Exposure Source Reference(s)
This compound Glycidol, ECH, 3-MCPD Two hydroxyls (C2, C3) 3-carbon Biomarker for industrial/food contaminants
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-Butadiene Two hydroxyls (C3, C4) 4-carbon Tobacco smoke, combustion products
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acrolein One hydroxyl (C3) 3-carbon Biomarker for acrolein (smoke, fried foods)
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) Acrolein Carboxyethyl group 3-carbon Oxidative metabolite of acrolein
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Acrylamide Carbamoylethyl group 3-carbon Dietary acrylamide (fried/baked foods)
N,N’-bis-acetyl-S,S’-(1,3-bis-cysteinyl)propan-2-ol Dihalopropanols (e.g., DCP) Dimeric structure with two cysteines 3-carbon Secondary metabolite of dihalopropanols

Metabolic Pathways and Parent Compound Associations

  • Glycidol/ECH/3-MCPD Pathway : The target compound arises from epoxide intermediates (e.g., glycidol) formed during 3-MCPD or ECH metabolism, involving epichlorohydrin as a key reactive species ().
  • 1,3-Butadiene Pathway : DHBMA is derived from diepoxybutane, an epoxide intermediate of 1,3-butadiene, prevalent in tobacco smoke ().
  • Acrolein Pathway : 3HPMA and CEMA reflect acrolein exposure, with 3HPMA formed via direct conjugation and CEMA via oxidation ().
  • Dimeric Metabolites: The dimeric N,N’-bis-acetyl-S,S’-(1,3-bis-cysteinyl)propan-2-ol is unique to dihalopropanol metabolism, suggesting distinct detoxification mechanisms ().

Epidemiological and Analytical Relevance

  • Detection Rates : DHBMA and 3HPMA are elevated in smokers (), while the target compound is more specific to 3-MCPD/ECH exposure ().
  • Analytical Challenges : DHBMA exists as diastereomers (), requiring chiral-phase HPLC for resolution, whereas the target compound’s stereochemistry is less complex.
  • Health Implications : Parent compounds linked to the target (e.g., 3-MCPD) are associated with renal toxicity, while DHBMA and 3HPMA correlate with cardiovascular and respiratory risks ().

Urinary Levels in Exposed Populations

  • DHBMA : >5-fold increase in opium users ().
  • 3HPMA : >2-fold increase in smokers ().

Stability and Detection Methods

  • Salt Forms : 3HPMA is often analyzed as a sodium salt (), while the target compound is typically detected in free acid form.
  • Sensitivity : Lower limits of detection (LLOD) vary; CEMA and AAMA are detectable at sub-ppb levels due to ionization efficiency ().

Biological Activity

N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine (NADH-LC) is a compound that has garnered attention due to its potential biological activities, particularly in the context of detoxification and antioxidant defense mechanisms. This article reviews the current understanding of the biological activity of NADH-LC, supported by relevant studies and findings.

NADH-LC is a derivative of L-cysteine, an amino acid known for its role in synthesizing glutathione, a crucial antioxidant in the body. The compound is formed through the acetylation of S-(2,3-dihydroxypropyl)-L-cysteine, which itself can be a metabolite of various environmental chemicals, including 1,2-dichloropropane. Studies have shown that after exposure to such compounds, NADH-LC can be detected as a significant urinary metabolite, indicating its role in detoxification processes .

NADH-LC exhibits several biological activities primarily through its antioxidant properties and its ability to modulate cellular signaling pathways:

  • Antioxidant Activity : NADH-LC has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by free radicals .
  • Neuroprotection : The compound may inhibit calpain activity, a calcium-dependent cysteine protease implicated in neuronal cell death during stress conditions. By preventing calpain activation, NADH-LC can protect neurons from apoptosis induced by oxidative stress .
  • Anti-inflammatory Effects : NADH-LC modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines, which can play a role in chronic diseases and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges ROS and reduces oxidative stress,
NeuroprotectiveInhibits calpain activity to protect neurons
Anti-inflammatoryReduces pro-inflammatory cytokine production
DetoxificationActs as a metabolite for detoxifying harmful substances

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of NADH-LC on neuronal survival in rat models subjected to oxidative stress. Results indicated that treatment with NADH-LC significantly reduced neuronal death compared to control groups, highlighting its protective effects against neurodegeneration .
  • Detoxification Pathways : In a controlled study involving Fischer 344 rats exposed to 1,2-dichloropropane, the urinary excretion of NADH-LC was monitored. The study concluded that NADH-LC serves as an important biomarker for exposure and indicates effective metabolic detoxification processes .
  • Clinical Implications : Preliminary clinical observations suggest that supplementation with compounds related to NADH-LC may improve symptoms in patients with oxidative stress-related conditions, such as chronic fatigue syndrome and certain neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.